molecular formula C16H18N2O2S B2630169 N-(4-(3-methoxyazetidin-1-yl)phenyl)-5-methylthiophene-2-carboxamide CAS No. 2034524-00-8

N-(4-(3-methoxyazetidin-1-yl)phenyl)-5-methylthiophene-2-carboxamide

Cat. No.: B2630169
CAS No.: 2034524-00-8
M. Wt: 302.39
InChI Key: RUTIUNHXIDQSJB-UHFFFAOYSA-N
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Description

N-(4-(3-methoxyazetidin-1-yl)phenyl)-5-methylthiophene-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an azetidine ring, a methoxy group, and a thiophene ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-methoxyazetidin-1-yl)phenyl)-5-methylthiophene-2-carboxamide typically involves multiple steps, including the formation of the azetidine ring and the coupling of the thiophene ring. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . The reaction conditions for this coupling include the use of palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-methoxyazetidin-1-yl)phenyl)-5-methylthiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The azetidine ring can be reduced to form secondary amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

N-(4-(3-methoxyazetidin-1-yl)phenyl)-5-methylthiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(3-methoxyazetidin-1-yl)phenyl)-5-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes or receptors, modulating their activity. The methoxy group and thiophene ring can also contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(3-methoxyazetidin-1-yl)phenyl)-5-methylthiophene-2-carboxamide is unique due to its combination of an azetidine ring, methoxy group, and thiophene ring. This structural arrangement provides distinct chemical and biological properties that are not commonly found in other similar compounds. The presence of the azetidine ring, in particular, imparts significant ring strain, which can enhance the compound’s reactivity and bioactivity .

Properties

IUPAC Name

N-[4-(3-methoxyazetidin-1-yl)phenyl]-5-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-11-3-8-15(21-11)16(19)17-12-4-6-13(7-5-12)18-9-14(10-18)20-2/h3-8,14H,9-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTIUNHXIDQSJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NC2=CC=C(C=C2)N3CC(C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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